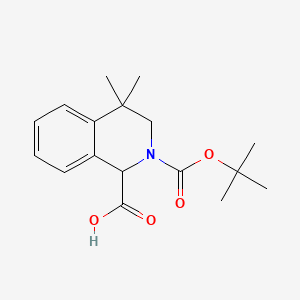
4'-Bromo-2,3-dimethoxybiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-2,3-dimethoxybiphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and two methoxy groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4’-Bromo-2,3-dimethoxybiphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For 4’-Bromo-2,3-dimethoxybiphenyl, the reaction would involve coupling 2,3-dimethoxyphenylboronic acid with 4-bromobiphenyl under mild conditions .
Industrial Production Methods
Industrial production of 4’-Bromo-2,3-dimethoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
4’-Bromo-2,3-dimethoxybiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the methoxy groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Quinone derivatives.
Reduction: Dehalogenated biphenyls or modified methoxy derivatives.
科学研究应用
4’-Bromo-2,3-dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4’-Bromo-2,3-dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups and bromine atom can influence its binding affinity and specificity to these targets. The exact pathways involved would vary based on the context of its use .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
4-Bromo-2,5-dimethoxyphenethylamine: Another brominated and methoxylated compound with different substitution pattern.
2-Bromo-2,6-dimethoxybiphenyl: A closely related biphenyl derivative with different positions of methoxy groups.
Uniqueness
4’-Bromo-2,3-dimethoxybiphenyl is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and methoxy groups at these positions provides distinct properties compared to other similar compounds.
属性
分子式 |
C14H13BrO2 |
|---|---|
分子量 |
293.15 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-5-3-4-12(14(13)17-2)10-6-8-11(15)9-7-10/h3-9H,1-2H3 |
InChI 键 |
XPAIKZIQQWIENG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





